1-((4-Ethoxyphenyl)sulfonyl)-2-methylindoline

Description

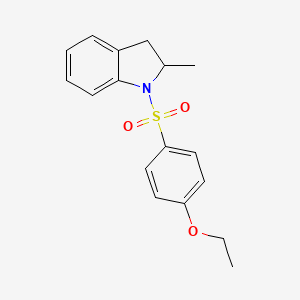

1-((4-Ethoxyphenyl)sulfonyl)-2-methylindoline is a sulfonamide derivative featuring a partially hydrogenated indole (indoline) core. The molecule is substituted with a 2-methyl group on the indoline ring and a 4-ethoxyphenylsulfonyl moiety at the 1-position.

Properties

IUPAC Name |

1-(4-ethoxyphenyl)sulfonyl-2-methyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3S/c1-3-21-15-8-10-16(11-9-15)22(19,20)18-13(2)12-14-6-4-5-7-17(14)18/h4-11,13H,3,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWJKFXHNUAPCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)N2C(CC3=CC=CC=C32)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Ethoxyphenyl)sulfonyl)-2-methylindoline typically involves the reaction of 2-methylindoline with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-((4-Ethoxyphenyl)sulfonyl)-2-methylindoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding sulfoxides or sulfides.

Substitution: Electrophilic substitution reactions can occur at the indoline core, particularly at the nitrogen atom or the aromatic ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfoxides and sulfides.

Substitution: N-alkylated or N-acylated derivatives.

Scientific Research Applications

1-((4-Ethoxyphenyl)sulfonyl)-2-methylindoline has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Medicine: It may be explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-((4-Ethoxyphenyl)sulfonyl)-2-methylindoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents, core structure, and electronic properties (Table 1).

2.1. Substituent Effects on the Aromatic Ring

- Methoxy vs. Ethoxy Groups: 3-(4-Methoxybenzyl)-2-methyl-1-phenyl-sulfonyl-1H-indole (): The methoxy group (-OCH₃) offers weaker electron-donating effects compared to ethoxy (-OCH₂CH₃). Ethyl 1-(4-methoxyphenyl)-2-nitro-... (): A nitro group (-NO₂) introduces strong electron-withdrawing effects, contrasting with the ethoxy group’s electron donation. This may reduce solubility in polar solvents compared to the target compound .

- The morpholino group adds hydrogen-bond acceptor capacity, a feature absent in the target compound . (4-ethylphenyl)(1,1,1-trifluoropent-4-en-2-yl)sulfane (): Trifluoromethyl (-CF₃) groups enhance metabolic stability and electronegativity, which could improve pharmacokinetic profiles compared to ethoxy-substituted analogs .

2.2. Core Structure Variations

- Indoline vs.

2.3. Physicochemical and Electronic Properties

- The ethoxy group in the target compound balances electron donation and steric bulk, which may optimize interactions with hydrophobic pockets in biological targets. In contrast, 2-(1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-4-nitroisoindoline-1,3-dione () combines ethoxy and nitro groups, creating a highly polarized structure with reduced membrane permeability .

Comparative Data Table

Research Implications and Limitations

While structural analogs provide insights into substituent effects and core modifications, direct pharmacological or solubility data for this compound are absent in the evidence. The compound’s ethoxy group and indoline core suggest a unique balance of electronic and steric properties, but experimental validation is required to confirm bioactivity and physicochemical behavior.

Biological Activity

1-((4-Ethoxyphenyl)sulfonyl)-2-methylindoline is a compound notable for its unique indoline core structure, which imparts significant biological properties. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features:

- Indoline Core : A bicyclic structure that contributes to its reactivity and biological activity.

- Sulfonyl Group : Enhances the compound's ability to participate in nucleophilic substitutions and electrophilic additions.

- 4-Ethoxyphenyl Moiety : This substitution influences the compound's interaction with biological targets.

The biological activity of this compound may involve:

- Enzyme Inhibition : The compound can bind to the active sites of specific enzymes, inhibiting their activity.

- Receptor Modulation : Interaction with cellular receptors may modulate various signaling pathways, affecting cellular responses.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological properties:

-

Anti-inflammatory Activity :

- Compounds similar to this indoline derivative have shown potential in inhibiting phosphodiesterase 4 (PDE4), which is relevant for inflammatory conditions like psoriasis and rheumatoid arthritis.

- Anticancer Properties :

-

Antimicrobial Effects :

- Preliminary findings indicate activity against various microbial strains, although detailed studies are needed to confirm these effects.

Case Studies and Research Findings

A summary of relevant research findings includes:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.